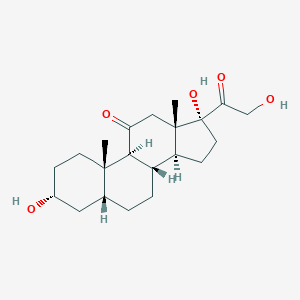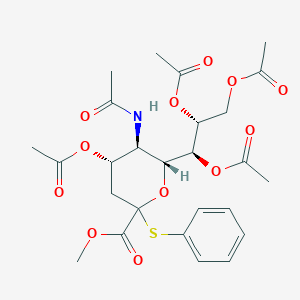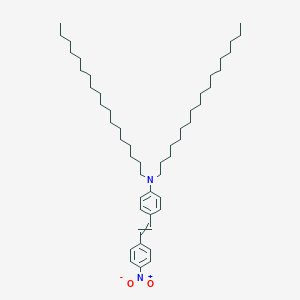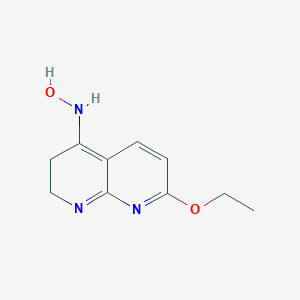
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime, also known as EDO, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
科学的研究の応用
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has been the subject of scientific research for its potential applications in various fields. One of its primary uses is as a fluorescence probe for the detection of metal ions in biological samples. (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
The mechanism of action of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is not fully understood, but it is believed to involve the chelation of metal ions and the induction of oxidative stress in cells. This leads to the activation of apoptotic pathways, resulting in cell death.
生化学的および生理学的効果
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the advantages of using (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime in lab experiments is its high selectivity for metal ions, which allows for the detection of specific ions in complex biological samples. However, one limitation of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime is its relatively low water solubility, which can make it difficult to use in aqueous environments.
将来の方向性
There are several potential future directions for research involving (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime. One area of interest is the development of new fluorescent probes based on the (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime scaffold for the detection of other analytes in biological samples. Another area of potential research is the optimization of the synthesis method to improve the yield and purity of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime and its potential applications in the treatment of various diseases.
合成法
The synthesis of (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime involves the reaction of 2-ethoxy-3-formylquinoline with hydroxylamine hydrochloride in the presence of sodium acetate in acetic acid. The resulting product is then treated with sodium hydroxide to obtain (Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime in high yield.
特性
CAS番号 |
130875-68-2 |
|---|---|
製品名 |
(Z)-7-ethoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one oxime |
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC名 |
(NZ)-N-(7-ethoxy-2,3-dihydro-1H-1,8-naphthyridin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-9-4-3-7-8(13-14)5-6-11-10(7)12-9/h3-4,14H,2,5-6H2,1H3,(H,11,12)/b13-8- |
InChIキー |
YEBUQMDZUKSOAQ-UHFFFAOYSA-N |
異性体SMILES |
CCOC1=NC2=NCCC(=C2C=C1)NO |
SMILES |
CCOC1=NC2=C(C=C1)C(=NO)CCN2 |
正規SMILES |
CCOC1=NC2=NCCC(=C2C=C1)NO |
同義語 |
1,8-Naphthyridin-4(1H)-one,7-ethoxy-2,3-dihydro-,oxime,(Z)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



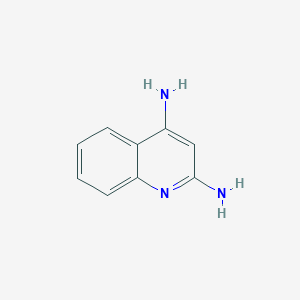
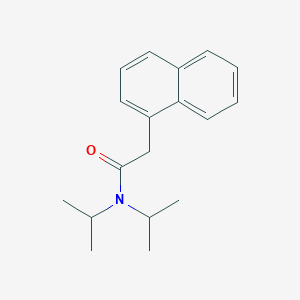
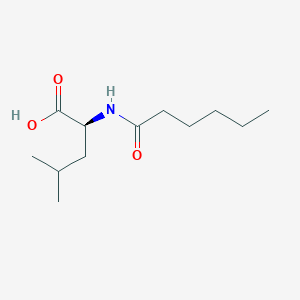
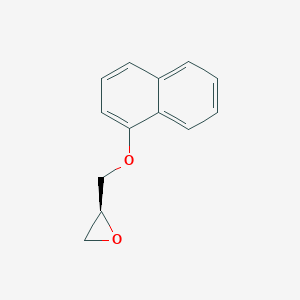
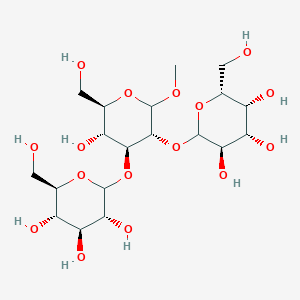
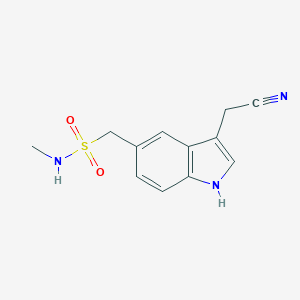
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)
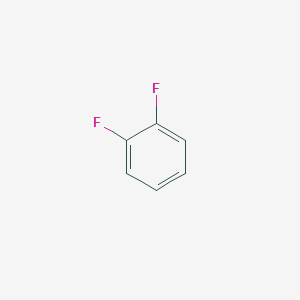
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)
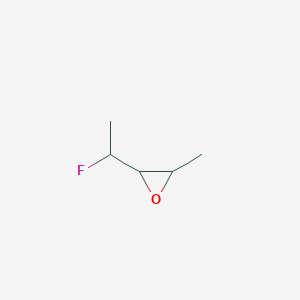
![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
